N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide
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Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research into novel heterocyclic compounds containing a sulfonamido moiety, such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide, has been aimed at developing potential antibacterial agents. The synthesis processes have led to the creation of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. These compounds have shown significant antibacterial activity in evaluations, highlighting their potential as therapeutic agents in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Stereoselective Methods for Compound Elaboration
The exploration of selenocyclisations of homoallylic sulfonamides, including derivatives of this compound, has opened up stereoselective methods for the elaboration of substituted pyrrolidines, pyrrolines, and their derivatives. These methods contribute to the synthesis of poly-hydroxylated pyrrolidines, offering insights into the development of novel compounds with potential pharmacological applications (Jones et al., 2006).
One-Pot Synthesis Techniques
One-pot synthesis techniques have been developed for the creation of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, leveraging N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. These techniques facilitate the efficient synthesis of target heterocyclic compounds, offering a streamlined approach to the development of new chemical entities with potential biological activities (Rozentsveig et al., 2013).
Antimicrobial Agents Design and Synthesis
The design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents have been a focus of recent research. These studies have led to the identification of compounds with significant antimicrobial activity, highlighting the potential of such chemical structures in the development of new antimicrobial therapies (El‐Sayed et al., 2017).
Novel Synthesis Methods for Aryl-Substituted Cyclic Amines
The synthesis of 2- and 3-aryl-substituted cyclic amines through the double reduction of bicyclic aromatic sulfonamides presents a novel method for the creation of compounds with potential pharmacological benefits. This method highlights the versatility of sulfonamide derivatives in the synthesis of new chemical entities (Evans et al., 2005).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(14-8-9-14,13-5-2-1-3-6-13)12-18-22(20,21)15-7-4-10-17-11-15/h1-7,10-11,14,18-19H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHETXPPAKIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CN=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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